1-{4-[4-(thiophen-2-yl)oxane-4-carbonyl]piperazin-1-yl}ethan-1-one
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Overview
Description
1-{4-[4-(thiophen-2-yl)oxane-4-carbonyl]piperazin-1-yl}ethan-1-one is a complex organic compound that features a piperazine ring substituted with a thiophene derivative
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[4-(thiophen-2-yl)oxane-4-carbonyl]piperazin-1-yl}ethan-1-one typically involves the following steps:
Formation of the Thiophene Derivative: The thiophene ring is functionalized to introduce the oxane and carbonyl groups.
Piperazine Substitution: The functionalized thiophene derivative is then reacted with piperazine under controlled conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to prevent decomposition.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 1-{4-[4-(thiophen-2-yl)oxane-4-carbonyl]piperazin-1-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to introduce additional functional groups.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or alkoxides for substitution reactions.
Major Products:
Oxidation Products: Introduction of hydroxyl or carboxyl groups.
Reduction Products: Formation of alcohol derivatives.
Substitution Products: Various substituted piperazine derivatives.
Scientific Research Applications
1-{4-[4-(thiophen-2-yl)oxane-4-carbonyl]piperazin-1-yl}ethan-1-one has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a pharmaceutical intermediate.
Biological Studies: Used in studies to understand its interaction with biological targets.
Industrial Applications: Potential use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-{4-[4-(thiophen-2-yl)oxane-4-carbonyl]piperazin-1-yl}ethan-1-one involves its interaction with specific molecular targets. The piperazine ring can interact with receptors or enzymes, modulating their activity. The thiophene derivative may also play a role in binding to specific sites, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
- 1-[4-(4-Benzothiophen-4-yl)piperazin-1-yl]butane
- 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide
Uniqueness: 1-{4-[4-(thiophen-2-yl)oxane-4-carbonyl]piperazin-1-yl}ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a thiophene derivative with a piperazine ring makes it a valuable compound for various research applications.
Properties
IUPAC Name |
1-[4-(4-thiophen-2-yloxane-4-carbonyl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c1-13(19)17-6-8-18(9-7-17)15(20)16(4-10-21-11-5-16)14-3-2-12-22-14/h2-3,12H,4-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVIKYVVHXCUKOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C2(CCOCC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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